

Application Notes & Protocols: 3,6-Dimethoxypyridazine in the Synthesis of Novel Heterocyclic Compounds

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Compound of Interest

Compound Name: 3,6-Dimethoxypyridazine

Cat. No.: B189588

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Preamble: The Strategic Value of 3,6-Dimethoxypyridazine

The pyridazine core, a 1,2-diazine ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.^{[1][2]} Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable pharmacophore. Within the arsenal of pyridazine building blocks, **3,6-dimethoxypyridazine** stands out as a uniquely versatile, though often overlooked, intermediate. Unlike its highly reactive and widely used precursor, 3,6-dichloropyridazine, the dimethoxy analogue offers a more nuanced reactivity profile. The methoxy groups, being moderate leaving groups, allow for selective transformations under specific conditions and can be readily converted into more reactive functionalities.

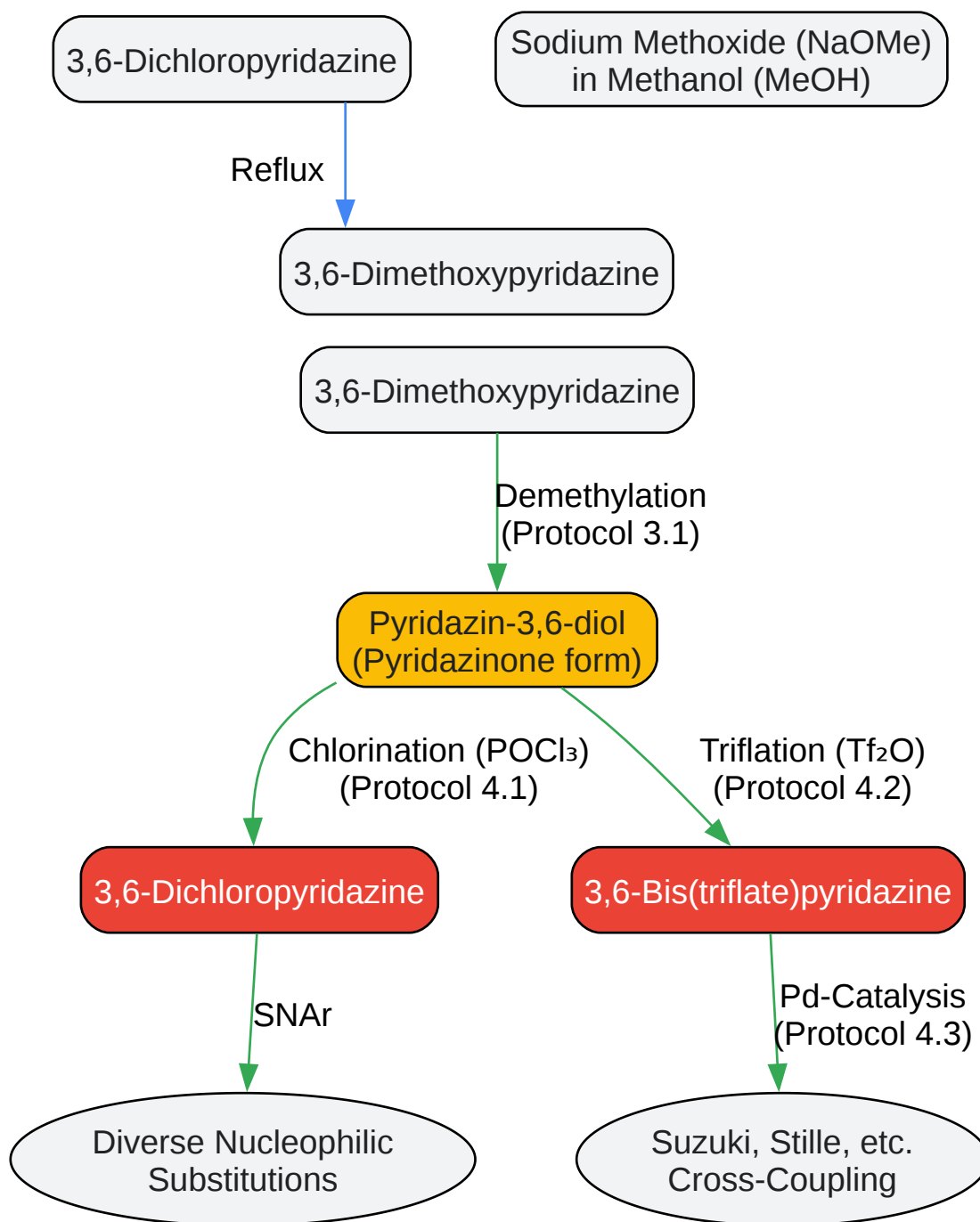
This guide provides an in-depth exploration of **3,6-dimethoxypyridazine** as a central hub for synthetic diversification. We will detail field-proven protocols for its use in direct functionalization and its strategic conversion into other key intermediates, such as pyridazinones and their corresponding bis-triflates, thereby unlocking advanced derivatization pathways like palladium-catalyzed cross-coupling.

Section 1: Foundational Synthesis of 3,6-Dimethoxypyridazine

Causality and Insight: The most common and economically viable route to **3,6-dimethoxypyridazine** begins with 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, highly activates the C3 and C6 positions for nucleophilic aromatic substitution (S_NAr). Chlorine is an excellent leaving group, and its displacement by a strong nucleophile like sodium methoxide proceeds efficiently. This reaction is a cornerstone of pyridazine chemistry, providing high yields of the desired product. [\[3\]](#)

Protocol 1.1: Synthesis of 3,6-Dimethoxypyridazine

Workflow Overview:



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- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
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